molecular formula C20H20N2O7S B2601911 6-ethyl 3-methyl 2-(2H-1,3-benzodioxole-5-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate CAS No. 922085-55-0

6-ethyl 3-methyl 2-(2H-1,3-benzodioxole-5-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate

Cat. No.: B2601911
CAS No.: 922085-55-0
M. Wt: 432.45
InChI Key: GLPSLBJEIQMMMQ-UHFFFAOYSA-N
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Description

This compound features a thieno[2,3-c]pyridine core, a bicyclic heterocycle fused with a thiophene ring, substituted with a 2H-1,3-benzodioxole-5-amido group at position 2 and ester groups (ethyl and methyl) at positions 3 and 4. Its structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor or protease modulator, though direct pharmacological data are absent in the provided evidence.

Properties

IUPAC Name

6-O-ethyl 3-O-methyl 2-(1,3-benzodioxole-5-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O7S/c1-3-27-20(25)22-7-6-12-15(9-22)30-18(16(12)19(24)26-2)21-17(23)11-4-5-13-14(8-11)29-10-28-13/h4-5,8H,3,6-7,9-10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPSLBJEIQMMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl 3-methyl 2-(2H-1,3-benzodioxole-5-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole moiety, which can be synthesized from catechol and disubstituted halomethanes The thieno[2,3-c]pyridine core can be constructed through a series of cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, such as palladium-catalyzed cross-coupling reactions, and the development of efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-ethyl 3-methyl 2-(2H-1,3-benzodioxole-5-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules with specific biological activities.

    Materials Science: The compound can be used in the synthesis of advanced materials with desirable properties, such as conductivity or fluorescence.

    Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.

Mechanism of Action

The mechanism of action of 6-ethyl 3-methyl 2-(2H-1,3-benzodioxole-5-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling cascades, or alteration of gene expression.

Comparison with Similar Compounds

Core Heterocycle Comparison

  • Thieno[2,3-c]pyridine (Target): Combines thiophene’s electron-rich nature with pyridine’s basicity, enabling redox stability and hydrogen bonding .
  • Imidazo[1,2-a]pyridine (Analogues): Exhibits planar aromaticity, favoring intercalation with biological targets (e.g., DNA or enzymes) .
  • Thiazolo[3,2-a]pyrimidine (Analogues): Contains sulfur and nitrogen, enhancing coordination with metal ions in catalytic systems .

Substituent Effects

  • Benzodioxole Amido (Target) : Provides steric bulk and metabolic resistance compared to the nitrophenyl or bromophenyl groups in analogues, which increase electrophilicity .
  • Ethyl/Methyl Esters (Target): Offer hydrolytic lability for prodrug strategies, contrasting with cyano or oxo groups in analogues that stabilize molecular frameworks .

Research Implications and Limitations

Comparative analysis with analogues highlights:

  • Advantages: Benzodioxole’s metabolic stability and thienopyridine’s redox activity.
  • Challenges : Synthetic complexity due to multiple substituents; ester hydrolysis may limit bioavailability.

Future studies should prioritize X-ray crystallography (using SHELX-based refinement ) and in vitro assays to validate target engagement and ADME properties.

Biological Activity

6-Ethyl 3-methyl 2-(2H-1,3-benzodioxole-5-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • Thieno[2,3-c]pyridine core: Known for various pharmacological activities.
  • Benzodioxole moiety: Associated with diverse biological properties.
  • Dicarboxylate groups: Enhance solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, which can lead to anti-inflammatory effects.
  • Receptor Modulation: It has the potential to modulate the activity of G protein-coupled receptors (GPCRs), influencing various signaling pathways .

Antimicrobial Activity

Research indicates that compounds similar to 6-ethyl 3-methyl 2-(2H-1,3-benzodioxole-5-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine have demonstrated significant antimicrobial properties. For instance:

  • Case Study: A related thieno[2,3-c]pyridine derivative exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli in vitro. The mechanism involved disruption of bacterial cell wall synthesis.

Anticancer Properties

The compound's structure suggests potential anticancer activity:

  • Mechanism: It may act as an antimitotic agent by binding to tubulin at the colchicine site, disrupting microtubule formation and leading to cell cycle arrest.
  • Case Study: A study on pyridine-based compounds revealed that derivatives with similar structures effectively inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells .

Anti-inflammatory Effects

The anti-inflammatory potential is particularly noteworthy:

  • Research Findings: In vitro studies demonstrated that the compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages.

Comparative Biological Activity Table

Activity TypeRelated CompoundsObserved EffectsReferences
AntimicrobialThieno[2,3-c]pyridine derivativesInhibition of bacterial growth,
AnticancerPyridine-based compoundsInduction of apoptosis in cancer cells
Anti-inflammatoryBenzodioxole derivativesDecrease in cytokine production,

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